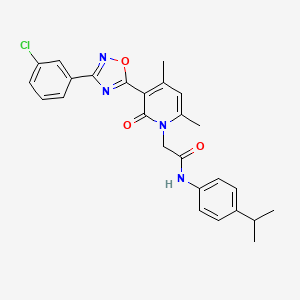
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anticancer properties. The related compounds have been synthesized and characterized for their cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7 . These compounds are part of a broader category of acetamide derivatives that have been explored for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created . The process includes the use of 1,3,4-oxadiazole as a core structure, which is a common feature in medicinal chemistry due to its resemblance to biologically active heterocycles. The synthesis is characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, ensuring the correct structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic methods. For instance, the orientation of the chlorophenyl ring in a similar compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been determined to be at an angle of 7.1° with respect to the thiazole ring . This kind of structural information is crucial for understanding the molecular interactions and the potential binding modes of the compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through cyclization reactions. For example, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides leads to the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones . These reactions are typically carried out using acetic anhydride and are confirmed by spectral data, which is indicative of the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their intermolecular interactions and crystal packing. For instance, in the crystal structure of a related compound, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the crystal axis . These properties can influence the solubility, stability, and bioavailability of the compounds, which are important factors in drug design and development.
Applications De Recherche Scientifique
α-Glucosidase Inhibition for Diabetes Management
Research on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide has highlighted their potential as α-glucosidase inhibitors, making them promising candidates for the management of diabetes through the modulation of postprandial hyperglycemia. Molecular modeling and ADME predictions support these findings, indicating that similar compounds may be valuable leads in drug discovery for diabetes treatment (Iftikhar et al., 2019).
Corrosion Inhibition
Acetamide derivatives, including those synthesized via amidation reactions, have shown promise as corrosion inhibitors. These compounds have been tested on steel in acidic and oil medium environments, revealing their potential to significantly reduce corrosion rates, which could be beneficial in extending the life of metal structures and components (Yıldırım & Cetin, 2008).
Antibacterial and Anti-enzymatic Activities
Synthesis and evaluation of 1,3,4-oxadiazole and acetamide derivatives have shown antibacterial and anti-enzymatic activities. These compounds exhibit potential as inhibitors of bacterial growth and could provide a basis for the development of new antibacterial agents. This research underscores the versatility of 1,3,4-oxadiazole derivatives in combating microbial resistance (Nafeesa et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Studies on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have indicated their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. These findings suggest the potential of similar compounds in the development of treatments for neurodegenerative conditions (Rehman et al., 2013).
Propriétés
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQKRUDXTURSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
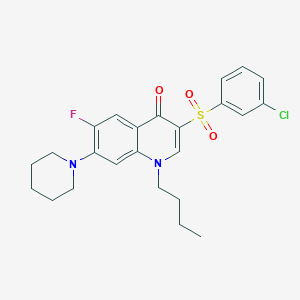
![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
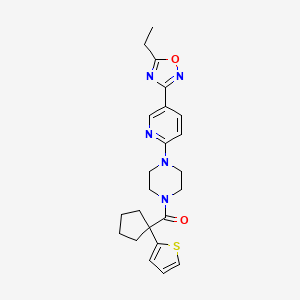
![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)
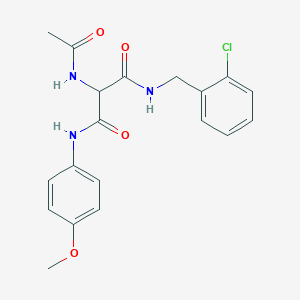
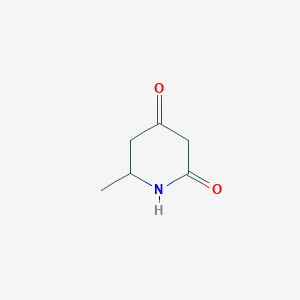
![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)
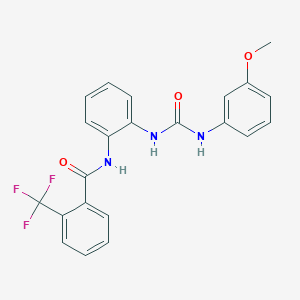
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)